Enmetazobactam hydriodide is a novel beta-lactamase inhibitor, specifically designed to combat antibiotic resistance in Gram-negative bacteria. It is structurally related to penicillin and functions primarily by inhibiting extended-spectrum beta-lactamases (ESBLs), which are enzymes produced by certain bacteria that confer resistance to beta-lactam antibiotics. Enmetazobactam is often used in combination with cefepime, a fourth-generation cephalosporin, to enhance its efficacy against resistant strains of bacteria.
Enmetazobactam is classified as a penicillanic acid sulfone beta-lactamase inhibitor. It is part of the broader category of beta-lactam antibiotics, which includes penicillins, cephalosporins, and carbapenems. The compound is recognized for its ability to inhibit specific classes of beta-lactamases, particularly class A ESBLs, while showing limited activity against class B, C, and D beta-lactamases .
The synthesis of enmetazobactam involves several key steps that typically include the formation of the core bicyclic structure characteristic of beta-lactams. The synthesis process can be complex and may involve:
Recent studies have utilized advanced analytical techniques like mass spectrometry to confirm the structure and purity of synthesized enmetazobactam .
Enmetazobactam has a complex molecular structure characterized by a bicyclic core with multiple functional groups. Its chemical formula is , with a molecular weight of approximately 314.32 g/mol . The structural features include:
The three-dimensional conformation of enmetazobactam allows for effective binding to beta-lactamases, preventing the hydrolysis of co-administered antibiotics like cefepime .
Enmetazobactam primarily reacts with class A beta-lactamases through a mechanism involving acylation. Upon binding to the active site of these enzymes, enmetazobactam forms a stable acyl-enzyme intermediate, effectively blocking the enzyme's ability to hydrolyze beta-lactam antibiotics.
The mechanism by which enmetazobactam exerts its antibacterial effect is primarily through inhibition of beta-lactamases. When used in combination with cefepime:
Data from clinical studies indicate significant reductions in minimum inhibitory concentrations (MICs) when enmetazobactam is combined with cefepime, demonstrating its effectiveness in overcoming resistance mechanisms .
Enmetazobactam exhibits various physical and chemical properties that are relevant for its application in clinical settings:
Enmetazobactam's primary application lies in its use as an antibiotic adjuvant in combination therapies against multi-drug resistant bacterial infections. Specifically:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4